

# Head-to-head comparison of JNJ-46356479 and LY2140023 in preclinical models

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## Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B15574158

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## Head-to-Head Preclinical Comparison: JNJ-46356479 and LY2140023

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of two investigational drugs targeting the metabotropic glutamate receptor 2 (mGluR2), **JNJ-46356479** and LY2140023. Both compounds have been evaluated in preclinical models relevant to schizophrenia and other CNS disorders. This document summarizes their distinct mechanisms of action, in vitro properties, and in vivo efficacy based on available public data.

### At a Glance: Key Differences

Feature	JNJ-46356479	LY2140023 (as LY404039)
Mechanism of Action	mGluR2 Positive Allosteric Modulator (PAM)	mGluR2/mGluR3 Receptor Agonist
Target Selectivity	Selective for mGluR2	Agonist at both mGluR2 and mGluR3
Mode of Action	Enhances the effect of the endogenous ligand, glutamate	Directly activates the receptor

## In Vitro Pharmacological Profile

The in vitro characteristics of **JNJ-46356479** and LY404039, the active metabolite of LY2140023, reveal fundamental differences in their interaction with the mGluR2 receptor.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter	JNJ-46356479	LY404039
Binding Affinity (K <sub>i</sub> )	Not explicitly reported, but displaces a radiolabeled mGluR2 PAM with an IC <sub>50</sub> of 107 nM in rat cortical membranes.	149 nM (human mGluR2) 92 nM (human mGluR3)[1]
Functional Activity (EC <sub>50</sub> )	78 nM (as an mGluR2 PAM)[2] [3]	23 nM (human mGluR2) 48 nM (human mGluR3) (inhibition of forskolin-stimulated cAMP formation)[1]

## Experimental Protocols: In Vitro Assays

**JNJ-46356479** - Positive Allosteric Modulator (PAM) Functional Assay:

- Principle: To determine the potency of **JNJ-46356479** in enhancing the response of mGluR2 to glutamate.
- Method: A functional assay measuring a downstream signaling event, such as calcium mobilization or inhibition of cAMP production, in a cell line expressing recombinant human mGluR2.
- Procedure (General):
  - Cells are incubated with varying concentrations of **JNJ-46356479**.
  - A fixed, sub-maximal concentration of glutamate (e.g., EC<sub>20</sub>) is added to stimulate the receptor.

- The cellular response is measured and compared to the response with glutamate alone.
- The EC50 value is calculated as the concentration of **JNJ-46356479** that produces 50% of the maximal potentiation of the glutamate response.

#### LY404039 - Receptor Binding Assay:

- Principle: To determine the binding affinity of LY404039 to mGluR2 and mGluR3.
- Method: A competitive radioligand binding assay using cell membranes expressing the recombinant human receptors.
- Procedure (General):
  - Cell membranes are incubated with a radiolabeled ligand known to bind to the orthosteric site of mGluR2 or mGluR3.
  - Increasing concentrations of unlabeled LY404039 are added to compete with the radioligand for binding.
  - The amount of bound radioactivity is measured.
  - The Ki value is calculated from the IC50 (the concentration of LY404039 that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

#### LY404039 - Functional Assay (cAMP Inhibition):

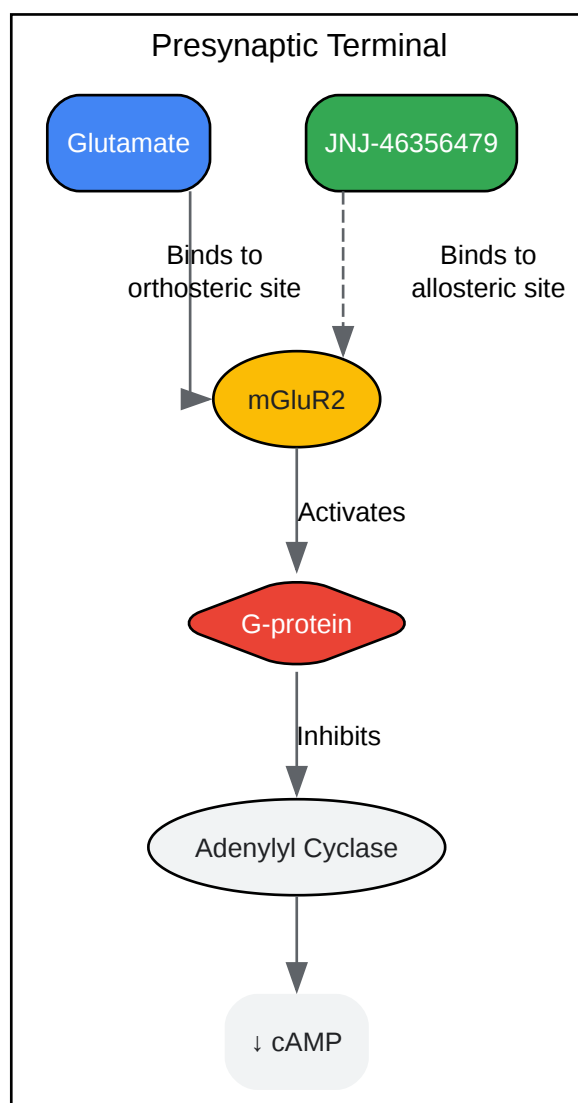
- Principle: To determine the potency of LY404039 as an agonist by measuring the inhibition of adenylyl cyclase activity.
- Method: A cyclic AMP (cAMP) accumulation assay in cells expressing mGluR2 or mGluR3.
- Procedure (General):
  - Cells are pre-treated with forskolin to stimulate cAMP production.
  - Increasing concentrations of LY404039 are added.

- The intracellular cAMP levels are measured using a suitable detection method (e.g., HTRF, AlphaScreen).
- The EC50 value is calculated as the concentration of LY404039 that causes a 50% reduction in the forskolin-stimulated cAMP levels.

## Mechanism of Action: A Visual Comparison

The fundamental difference in the mechanism of action between a PAM and an agonist is depicted in the following signaling pathway diagrams.

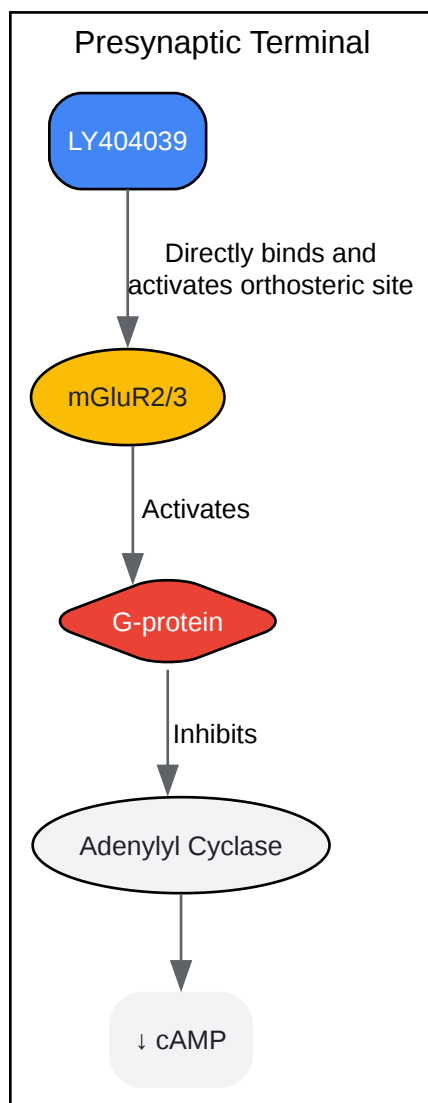
### JNJ-46356479: mGluR2 Positive Allosteric Modulation



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**JNJ-46356479** enhances glutamate's effect on mGluR2.

LY2140023 (LY404039): mGluR2/3 Agonism



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LY404039 directly activates mGluR2/3 receptors.

## In Vivo Efficacy in Preclinical Models of Schizophrenia

Due to a lack of direct head-to-head in vivo studies, this section presents data from different, yet relevant, preclinical models of schizophrenia. This highlights the therapeutic potential of each compound but precludes a direct comparison of in vivo potency and efficacy.

Table 2: In Vivo Efficacy in Rodent Models

Compound	Model	Species	Dosing	Key Findings
JNJ-46356479	Postnatal Ketamine Model	Mouse	10 mg/kg, daily during adolescence	Reverses cognitive and social impairments; normalizes neuronal markers. <a href="#">[4]</a> <a href="#">[5]</a>
LY404039	Amphetamine-induced Hyperlocomotion	Not Specified	3-30 mg/kg	Attenuates hyperlocomotion. <a href="#">[6]</a>
LY404039	Phencyclidine (PCP)-induced Hyperlocomotion	Mouse	10 mg/kg	Attenuates hyperlocomotion. <a href="#">[6]</a>

## Experimental Protocols: In Vivo Models

Postnatal Ketamine Model of Schizophrenia (used for **JNJ-46356479**):

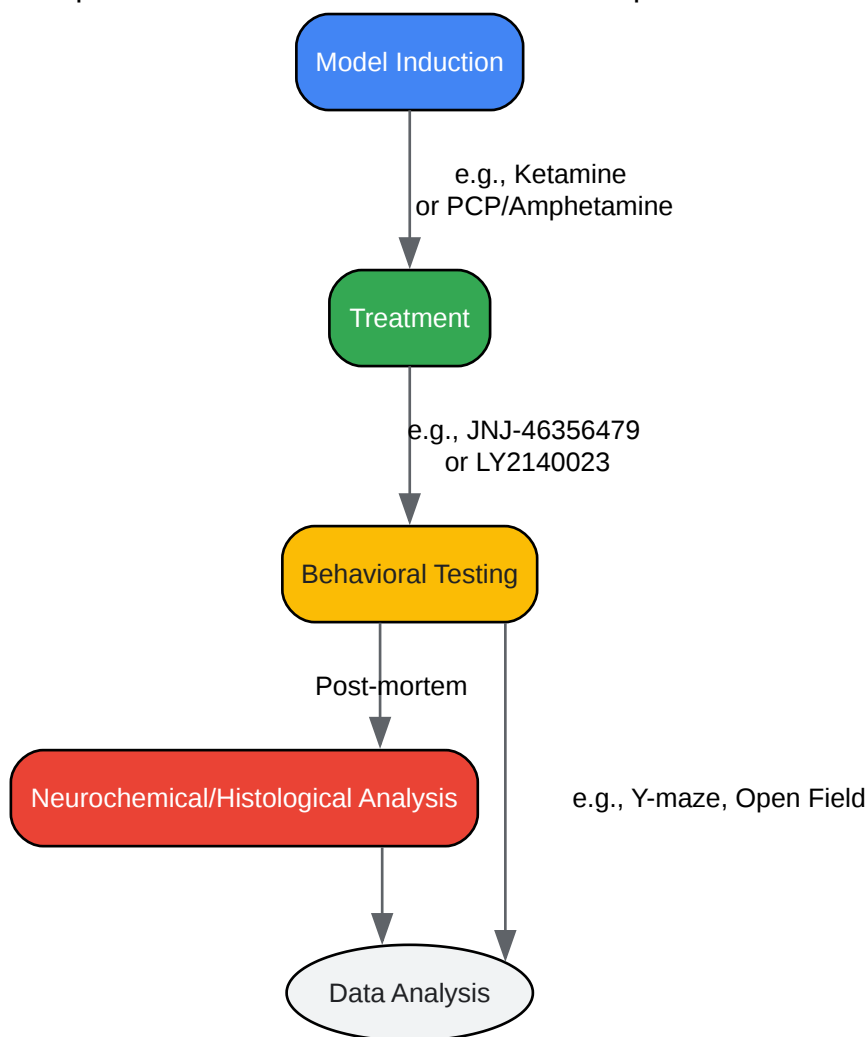
- Principle: Administration of the NMDA receptor antagonist ketamine to neonatal rodents induces behavioral and neurochemical alterations in adulthood that mimic some aspects of schizophrenia, particularly cognitive and negative symptoms.
- Procedure (General):
  - Mouse pups receive repeated injections of ketamine (e.g., 30 mg/kg) on specific postnatal days (e.g., PND 7, 9, and 11).[\[4\]](#)

- During adolescence (e.g., PND 35-60), the animals are treated with the test compound (**JNJ-46356479**) or vehicle.<sup>[4]</sup>
- In adulthood, a battery of behavioral tests is conducted to assess cognitive function (e.g., Y-maze for spatial working memory), social interaction, and negative-like symptoms.
- Post-mortem brain tissue analysis may be performed to assess neuropathological markers.

#### Psychostimulant-Induced Hyperactivity Models (used for LY404039):

- Principle: Acute administration of psychostimulants like amphetamine or phencyclidine (PCP) increases locomotor activity in rodents. This is a widely used screening model for antipsychotic drugs, as clinically effective antipsychotics can block this hyperactivity.
- Procedure (General):
  - Rodents are habituated to an open-field arena.
  - Animals are pre-treated with the test compound (LY404039) or vehicle.
  - A psychostimulant (amphetamine or PCP) is administered to induce hyperlocomotion.
  - Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.

## Experimental Workflow: Preclinical Schizophrenia Model



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A generalized workflow for evaluating compounds in preclinical models.

## Summary and Conclusion

**JNJ-46356479** and LY2140023 represent two distinct approaches to modulating the mGluR2 system for the potential treatment of schizophrenia.

- **JNJ-46356479**, as a selective mGluR2 PAM, offers a more nuanced mechanism of action by enhancing the endogenous glutamatergic signaling. This approach may have a lower potential for off-target effects and could potentially offer a better safety profile. Its efficacy in the postnatal ketamine model suggests a potential to address cognitive and negative symptoms of schizophrenia.



- LY2140023, through its active metabolite LY404039, acts as a direct agonist at both mGluR2 and mGluR3. While this demonstrates clear antipsychotic-like activity in preclinical models of hyperlocomotion, the dual agonism at mGluR2 and mGluR3 may contribute to a different efficacy and side-effect profile compared to a selective mGluR2 modulator.

The absence of direct comparative preclinical studies necessitates that any conclusions on the relative superiority of one compound over the other be made with caution. The choice between a selective PAM and a dual agonist will likely depend on the specific therapeutic goals and the translatability of these preclinical findings to clinical outcomes. Further research, ideally including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of these two promising compounds.

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